![molecular formula C22H24N2OS B2708690 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide CAS No. 1396857-02-5](/img/structure/B2708690.png)
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide
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Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide, also known as DIBO, is a small molecule inhibitor that has shown potential in various scientific research applications. Additionally, this paper will also list future directions for DIBO research.
Scientific Research Applications
- THIQ derivatives have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, including breast, lung, and colon cancer. These compounds exhibit cytotoxicity by interfering with cell division and inducing apoptosis. Further studies are needed to optimize their efficacy and safety profiles .
- THIQ analogs have demonstrated neuroprotective properties in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. They modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. These findings suggest their potential for drug development in neurology .
- Some THIQ-based compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. These properties make them interesting candidates for treating inflammatory conditions, including rheumatoid arthritis and inflammatory bowel diseases .
- THIQ derivatives have been evaluated for their antimicrobial activity against bacteria, fungi, and parasites. Their mechanism of action involves disrupting essential cellular processes. Researchers are exploring their use as novel antibiotics and antifungal agents .
- A subset of THIQ derivatives has been assessed for their potential to inhibit DNase I (deoxyribonuclease I), an enzyme involved in DNA degradation. Some compounds showed inhibitory properties, which could be relevant in various biological contexts .
- THIQ-based compounds have been investigated for their analgesic (pain-relieving) and anxiolytic (anxiety-reducing) effects. These properties are attributed to their interactions with neurotransmitter receptors in the central nervous system. Further research is needed to validate their clinical utility .
Anticancer Properties
Neuroprotective Effects
Anti-Inflammatory Activity
Antimicrobial Potential
DNase I Inhibition
Analgesic and Anxiolytic Effects
properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-2-26-21-12-6-5-11-20(21)22(25)23-14-7-8-15-24-16-13-18-9-3-4-10-19(18)17-24/h3-6,9-12H,2,13-17H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGOKGMBLJMRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide |
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